molecular formula C11H12BrN B3352739 3-(3-bromopropyl)-1H-indole CAS No. 50624-65-2

3-(3-bromopropyl)-1H-indole

Cat. No.: B3352739
CAS No.: 50624-65-2
M. Wt: 238.12 g/mol
InChI Key: YUBXEUBNYOBJMQ-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1H-indole: is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The compound this compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromopropyl)-1H-indole typically involves the alkylation of 1H-indole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and improved yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(3-bromopropyl)-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of 3-propyl-1H-indole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-(3-azidopropyl)-1H-indole, 3-(3-thiopropyl)-1H-indole, and 3-(3-alkoxypropyl)-1H-indole can be formed.

    Oxidation Products: Various oxidized derivatives of the indole ring or the propyl chain.

    Reduction Products: 3-propyl-1H-indole.

Scientific Research Applications

Chemistry: 3-(3-bromopropyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets such as enzymes and receptors. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the materials science industry, this compound is used in the synthesis of functional materials such as polymers and dyes. It can also be used as a precursor for the preparation of indole-based ligands for catalysis.

Mechanism of Action

The mechanism of action of 3-(3-bromopropyl)-1H-indole involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The indole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(3-chloropropyl)-1H-indole
  • 3-(3-iodopropyl)-1H-indole
  • 3-(3-azidopropyl)-1H-indole

Comparison:

  • 3-(3-chloropropyl)-1H-indole: Similar in structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity and selectivity in chemical reactions.
  • 3-(3-iodopropyl)-1H-indole: Contains an iodine atom, which is more reactive than bromine. This compound may undergo faster substitution reactions.
  • 3-(3-azidopropyl)-1H-indole: Contains an azide group, which can participate in click chemistry reactions, making it useful for bioconjugation and materials science applications.

Uniqueness: 3-(3-bromopropyl)-1H-indole is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-(3-bromopropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXEUBNYOBJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434569
Record name 3-(3-bromopropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-65-2
Record name 3-(3-Bromopropyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50624-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromopropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of litium aluminum hydride (8.0 g) in tetrahydrofuran (500 mL) was a solution of 3-indolepropionic acid (20 g) in tetrahydrofuran (100 mL) added dropwise. The reaction mixture was stirred for 1 h at room temperature and subsequently cooled to 5° C. After sequential addition of water (16 mL), 15% aqueous sodium hydroxide (8.0 mL) and water (40 mL), the reaction mixture was stirred at room temperature over night and filtered. Evaporation of the volatile solvents gave pure 3-(1H-indol-3-yl)propanol (19.1 g) as an oil. 3-(1H-Indol-3-yl)propanol (18.6 g) and carbon tetrabromide (42.1 g) was dissolved in acetonitrile (1 L) and cooled to 0° C. and triphenylphosphine (30.7 g) was added in small portions. The reaction was stirred for further 3 h at room temperature, the volatile solvents evaporated in vacuo and the remaining oil purified by silicagel chromatography (heptane:ethyl acetate/2:1) to give 3-(3-bromopropyl)-1H-indole (25.6 g).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2 g (11.41 mmol) of 3-(1H-indol-3-yl)propanol in 40 ml of dioxane was added at room temperature 5.3 g (12.55 mmol) of dibromotriphenylphosphorane and the resulting solution was stirred during 18 h. An excess of cyclohexane was added and the resulting precipitate was filtered and discarded. The solvent was evaporated to dryness to give 2.7 g (99%) of product as an oil which was used in the subsequent step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Phosphorus tribromide (17.4 g) in Et2O (30 mL) was added dropwise to a Et20 solution (100 mL) containing 3-(3-hydroxypropyl)indole (VI; 7.5 g) at 0° C. with stirring and under N2 atmosphere. After the addition was complete, the reaction was allowed to warm to 23° C. and continuously stirred for 16 h. At the end of this time, the reaction was cooled to 0° C. and ice (ca. 25 mL) added portionwise and stirred an additional 2 h. The organic phase was separated from the aqueous phase and the aqueous layer extracted with Et2O. The combined organic phases were washed with sat. NaCl solution, dried with MgSO4. filtered and concentrated under reduced pressure to afford 3-(3-bromopropyl)indole (V; 1.51 g; 15%).
Quantity
17.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Phosphorus tribromide (17.4 g) in Et2O)30 mL) was added dropwise to a Et2O solution (100 mL) containing 3-(3-hydroxypropyl)indole (VI; 7.5 g) at 0° C. with stirring and under N2 atmosphere. After the addition was complete, the reaction was allowed to warm to 23° C. and continuously stirred for 16 h. At the end of this time, the reaction was cooled to 0° C. and ice (ca. 25 mL) added portionwise and stirred an additional 2 h. The organic phase was separated from the aqueous phase and the aqueous layer extracted with Et2O. The combined organic phases were washed with sat. NaCl solution, dried with MgSO4, filtered, and concentrated under reduced pressure to afford 3-(3-bromopropyl)indole (V; 1.51 g; 15%).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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